5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-12-11(14)6-9(7-15-12)8-2-4-10(13)5-3-8/h2-7H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJLYPQLVJWTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260032 | |
| Record name | 5-(4-Fluorophenyl)-2-methoxy-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214347-99-5 | |
| Record name | 5-(4-Fluorophenyl)-2-methoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214347-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-2-methoxy-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluoro-4-methylpyridine, which undergoes a series of reactions to introduce the desired functional groups. The key steps include:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amine group.
Methoxylation: Introduction of the methoxy group at the 2-position.
Coupling Reaction: Attachment of the 4-fluorophenyl group to the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Sulfonamide Formation
Reaction with sulfonyl chlorides under basic conditions yields sulfonamide derivatives:
text5-(4-Fluorophenyl)-2-methoxypyridin-3-amine + RSO₂Cl → 5-(4-Fluorophenyl)-2-methoxy-N-(sulfonyl)pyridin-3-amine
Conditions : Pyridine solvent, room temperature, 12–18 hours .
Example : Reaction with 2-(trifluoromethyl)benzenesulfonyl chloride produces N-(5-(4-fluorophenyl)-2-methoxypyridin-3-yl)-2-(trifluoromethyl)benzenesulfonamide (72–79% yield) .
Acylation
Acetylation using acetic anhydride or acetyl chloride forms acetamide derivatives:
Conditions : Pyridine or DCM, 0°C to room temperature .
Product : N-[5-(4-Fluorophenyl)-2-methoxypyridine-3-yl]acetamide (85–90% yield) .
Diazo Coupling
Diazotization followed by coupling with electron-rich aromatics:
Conditions : NaNO₂/HCl at 0–5°C, then β-naphthol .
Product : Azo dyes with λₘₐₓ = 450–480 nm .
Demethylation
Conversion of methoxy to hydroxyl under acidic conditions:
Reagents : BBr₃ or 48% HBr .
Conditions : DCM, −78°C to room temperature .
Product : 5-(4-Fluorophenyl)-2-hydroxypyridin-3-amine (quantitative) .
Nucleophilic Substitution
Methoxy group substitution via halogenation:
Reagents : POCl₃, PCl₅ .
Conditions : Reflux, 4–6 hours .
Product : 5-(4-Fluorophenyl)-2-chloropyridin-3-amine (60–65% yield) .
Suzuki–Miyaura Coupling
Requires prior bromination at the 6-position of the pyridine ring:
Pre-functionalization : 5-(4-Fluorophenyl)-6-bromo-2-methoxypyridin-3-amine (Pd(OAc)₂, NBS) .
Coupling : Arylboronic acids, Pd(PPh₃)₄, K₃PO₄, 80°C .
Product : 5-(4-Fluorophenyl)-6-aryl-2-methoxypyridin-3-amine (55–75% yield) .
Comparative Reactivity Table
Mechanistic Insights
-
Amine Reactivity : The aromatic amine participates in both nucleophilic (sulfonamides) and electrophilic (condensation) pathways due to its lone pair .
-
Methoxy Activation : Demethylation proceeds via SN2 mechanism under strong Lewis acids like BBr₃ .
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Steric Effects : The 4-fluorophenyl group at position 5 directs electrophilic substitution to the 4- and 6-positions of the pyridine ring .
Computational Studies
DFT calculations (B3LYP/6-31G(d,p)) reveal:
-
Frontier molecular orbitals (HOMO-LUMO gap = 4.8 eV) suggest moderate electrophilicity .
-
Molecular electrostatic potential (MEP) highlights nucleophilic sites at the amine and C4 position .
This compound’s versatility in forming sulfonamides, heterocycles, and cross-coupled derivatives underscores its utility in medicinal chemistry and materials science. Experimental protocols from catalytic coupling to acid-mediated demethylation provide robust synthetic routes for further functionalization.
Scientific Research Applications
5-(4-Fluorophenyl)-2-methoxypyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The target compound’s pyridine core distinguishes it from pyrazole () or thiazole () analogs. Pyridine derivatives generally exhibit higher aromatic stability and distinct electronic properties compared to five-membered heterocycles.
- The absence of electron-withdrawing groups (e.g., nitro in ) may improve metabolic stability .
Stability and Reactivity
- Thermal Stability : Crystallographic data from and suggest that fluorophenyl-substituted compounds exhibit robust thermal stability due to strong C-F bonds and aromatic stacking. However, the methoxy group in the target compound may introduce susceptibility to oxidative degradation compared to fully halogenated analogs .
- Reactivity : The 3-amine group in the target compound could serve as a site for further functionalization (e.g., acylation or sulfonation), contrasting with ’s pyrazole-5-amine, where steric hindrance from the trichlorophenyl group may limit reactivity .
Biological Activity
5-(4-Fluorophenyl)-2-methoxypyridin-3-amine, a fluorinated pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure incorporates a methoxy group and a fluorophenyl moiety, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The molecular formula of this compound is CHFNO with a molecular weight of approximately 219.24 g/mol. The presence of the fluorine atom enhances lipophilicity and may affect the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine, which can stabilize certain conformations and influence the compound's reactivity in biological systems.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with methoxy and fluorine substituents showed enhanced efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 64 µg/mL depending on structural variations .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| 4-Methoxy derivative | 16 | E. coli |
| 4-Chloro derivative | 32 | S. aureus |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies on various cancer cell lines, including breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116), revealed low micromolar growth inhibition (GI50 values <10 µM), indicating promising anticancer activity . The mechanism involves the inhibition of specific pathways critical for tumor growth.
Case Studies
- Antitumor Activity : A series of methoxy-substituted pyridine derivatives were synthesized and tested for antitumor activity. Notably, compounds similar to this compound demonstrated significant growth inhibition in breast cancer cell lines, suggesting that the introduction of methoxy groups enhances bioactivity .
- Inhibition of Kinase Activity : In another study, pyridine derivatives were evaluated as potential inhibitors of the PI3K pathway, a crucial target in cancer therapy. The results indicated that certain substitutions could effectively inhibit kinase activity, leading to reduced cell proliferation in cancer models .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine, and how is purity validated?
Answer: The compound can be synthesized via condensation reactions. For example, hydrazinopyridine derivatives can react with fluorophenyl-substituted aldehydes in ethanol under acidic catalysis (e.g., acetic acid), followed by isolation via vacuum filtration and washing with solvents like methanol . Purity validation employs:
- 1H/13C NMR : To confirm regiochemistry and monitor reaction progress (e.g., aromatic proton signals at δ 7.95 ppm for imine protons) .
- FTIR : Peaks at ~1596 cm⁻¹ (C=N stretch) and ~1131 cm⁻¹ (C-O of methoxy groups) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated vs. observed) ensures molecular integrity .
Related fluorophenyl-pyridine syntheses (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) use similar protocols, validated by crystallography .
Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound and its derivatives?
Answer: Single-crystal X-ray diffraction (SCXRD) is critical for structural determination:
- Software : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and torsional parameters with high precision (R factor < 0.05) . For example, torsion angles like C3–C4–C5–N6 in pyrazole derivatives are resolved to ±0.002 Å accuracy .
- Data Collection : High-resolution data (T = 173 K) minimize thermal motion artifacts .
- Validation : Programs like SIR97 integrate direct methods and Fourier refinement to resolve electron density maps, particularly for heterocyclic systems .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical outcomes during synthesis, such as unexpected diastereomer ratios?
Answer: Diastereomer formation (e.g., cis/trans isomers in imidazolidinones) requires:
- Reaction Monitoring : Use NMR to track intermediates. For example, 1H NMR can distinguish diastereomers via coupling constants (e.g., J = 4.8 Hz vs. 15.9 Hz) .
- Chromatographic Separation : Column chromatography or preparative HPLC resolves isomers. In cases like 23a:23b:24 = 39:6:55 (1H NMR), optimizing solvent polarity improves separation .
- Mechanistic Analysis : Computational studies (DFT) model transition states to explain preferential pathways, such as steric effects favoring one isomer .
Q. What strategies optimize reaction conditions for derivatives with improved pharmacological activity?
Answer: Methodological optimization includes:
- Catalyst Screening : Test bases (e.g., NaOCl in ethanol) for cyclization efficiency. For triazolo-pyridines, NaOCl enhances yields to >90% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while ethanol minimizes side reactions in hydrazone formation .
- Temperature Control : Room-temperature reactions reduce decomposition (e.g., hypochlorite-mediated cyclizations) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluorophenyl vs. trichlorophenyl groups) and analyze bioactivity via in vitro assays (e.g., kinase inhibition) .
Q. How should researchers handle safety and toxicity uncertainties for novel derivatives of this compound?
Answer:
- Precautionary Measures : Use fume hoods, gloves, and closed systems for reactions involving volatile intermediates (e.g., POCl3 in isonitrile synthesis) .
- Ecotoxicity Assessment : Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) if data gaps exist .
- Toxicity Prediction : Tools like ProTox-II estimate LD50 and hepatotoxicity based on structural analogs .
Q. What computational tools aid in predicting the physicochemical properties of this compound derivatives?
Answer:
- LogP Calculation : Software like MarvinSuite predicts lipophilicity, critical for blood-brain barrier penetration. Fluorine substituents reduce LogP by ~0.5 units .
- pKa Estimation : ADMET Predictor™ models ionization states, guiding salt formation (e.g., methanesulfonate salts for solubility) .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability to target proteins (e.g., kinase domains) .
Q. How can researchers resolve discrepancies in crystallographic data between experimental and computational models?
Answer:
- Refinement Protocols : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, common in fluorophenyl moieties .
- Density Functional Theory (DFT) : Compare computed (e.g., Gaussian) and experimental bond lengths (e.g., C-F = 1.35 Å vs. 1.34 Å observed) to validate structures .
- Validation Tools : CheckCIF identifies geometric outliers (e.g., implausible C–N–C angles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
